[(3,5-dichlorophenyl)methoxy]tris(propan-2-yl)silane
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Overview
Description
[(3,5-dichlorophenyl)methoxy]tris(propan-2-yl)silane is an organosilicon compound characterized by the presence of a 3,5-dichlorophenyl group attached to a methoxy group, which is further connected to a silicon atom bonded to three isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3,5-dichlorophenyl)methoxy]tris(propan-2-yl)silane typically involves the reaction of 3,5-dichlorophenol with chloromethylsilane derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the methoxy linkage. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically conducted in large reactors with precise control over reaction parameters to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
[(3,5-dichlorophenyl)methoxy]tris(propan-2-yl)silane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the methoxy group can be replaced by other nucleophiles.
Oxidation and Reduction: The phenyl ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a precursor for the formation of carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound, while oxidation reactions may yield quinones or other oxidized derivatives .
Scientific Research Applications
[(3,5-dichlorophenyl)methoxy]tris(propan-2-yl)silane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(3,5-dichlorophenyl)methoxy]tris(propan-2-yl)silane involves its interaction with molecular targets through its functional groups. The methoxy and phenyl groups can participate in various chemical interactions, while the silicon atom provides stability and unique reactivity. The pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to [(3,5-dichlorophenyl)methoxy]tris(propan-2-yl)silane include other organosilicon compounds with different substituents on the phenyl ring or variations in the alkoxy groups. Examples include:
- [(3,5-dimethylphenyl)methoxy]tris(propan-2-yl)silane
- [(3,5-difluorophenyl)methoxy]tris(propan-2-yl)silane
Uniqueness
The uniqueness of this compound lies in the presence of the 3,5-dichlorophenyl group, which imparts specific electronic and steric properties to the compound.
Properties
CAS No. |
616195-94-9 |
---|---|
Molecular Formula |
C16H26Cl2OSi |
Molecular Weight |
333.4 |
Purity |
95 |
Origin of Product |
United States |
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